molecular formula C18H22BrNO B5182727 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine

1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine

Cat. No. B5182727
M. Wt: 348.3 g/mol
InChI Key: WMLWXIYHBGFUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a pyrrolidine derivative that contains a naphthyl group and a bromine atom. It is a white solid that is soluble in organic solvents and has a molecular weight of 362.3 g/mol.

Mechanism of Action

The mechanism of action of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine is not fully understood. However, it has been shown to bind to receptors such as the sigma-1 receptor and the dopamine transporter. It has also been shown to have an inhibitory effect on the reuptake of dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in lab experiments is its unique properties. It has been shown to have a high affinity for certain receptors and to have a long half-life in vivo. However, one of the limitations is its low water solubility, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the use of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been suggested that it could be used in the development of new drugs for the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs and treatments for various diseases.

Synthesis Methods

The synthesis of 1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine involves the reaction between 1-bromo-2-naphthol and 1-(pyrrolidin-1-yl)butan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine has been used in various scientific research studies due to its unique properties. It has been used as a ligand for receptors such as the sigma-1 receptor and the dopamine transporter. It has also been used as a precursor for the synthesis of other compounds such as radioligands for imaging studies. Additionally, it has been used in the development of new drugs for various diseases.

properties

IUPAC Name

1-[4-(1-bromonaphthalen-2-yl)oxybutyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO/c19-18-16-8-2-1-7-15(16)9-10-17(18)21-14-6-5-13-20-11-3-4-12-20/h1-2,7-10H,3-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLWXIYHBGFUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=C(C3=CC=CC=C3C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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